3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Description
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTXQBGRUBGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2Cl)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Substitution and Cyclization
A common initial step involves the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate in ethanol. This reaction is typically conducted under controlled temperature conditions (around 58–61 °C) for extended periods (approximately 15 hours) to ensure complete conversion. The pH is adjusted to neutral (~6) post-reaction to facilitate impurity removal. The intermediate formed (often referred to as compound 2 in literature) is isolated by extraction and crystallization, yielding a product with approximately 93% purity by HPLC analysis.
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Outcome | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 2-Chloropyrazine, Hydrazine hydrate, EtOH | 58–61 | 15 | Nucleophilic substitution | 93.3% |
| 2 | pH adjustment to 6, extraction, crystallization | 0–20 | 3+ | Intermediate isolation |
Following this, cyclization is achieved by reacting the intermediate with triethoxy methane under reflux conditions (~80 °C), which forms the triazolo ring system essential for the target compound's structure.
Catalytic Hydrogenation and Final Product Formation
The final step generally involves catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (around 4 bar) at room temperature (23–25 °C) for about 4.5 hours. This reduces the intermediate to the tetrahydro form. The product is then treated with ethanolic hydrogen chloride to precipitate the hydrochloride salt of 3-chloro-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The resulting compound is isolated by filtration, washed, and dried to constant weight, achieving a purity of approximately 99.3% by HPLC.
| Step | Reagents & Conditions | Temperature (°C) | Pressure (bar) | Time (hours) | Outcome | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 4 | Pd/C catalyst, H2 gas, ethanol solution | 23–25 | 4 | 4.5 | Catalytic hydrogenation | |
| 5 | Ethanolic hydrogen chloride | 0–25 | Atmospheric | Overnight | Precipitation of hydrochloride salt | 99.3% |
The method described in patent CN102796104A emphasizes simplicity, availability of starting materials, and industrial applicability due to minimal byproduct formation and straightforward purification steps.
Research articles highlight the use of hydrazine hydrate as a crucial nucleophile for pyrazine ring functionalization, followed by cyclization with triethoxy methane to form the triazolo ring.
Alternative synthetic routes involve the formation of oxadiazole intermediates and ring-opening reactions under acidic conditions, but these are less commonly applied for the specific 3-chloro-substituted tetrahydrotriazolopyrazine.
The catalytic hydrogenation step is critical to obtain the tetrahydro form and is typically performed under mild conditions to avoid over-reduction or decomposition.
The preparation of 3-chloro-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine involves a multi-step synthetic process starting from readily available chloropyrazine derivatives and hydrazine hydrate. The key steps include nucleophilic substitution, cyclization with triethoxy methane, functional group modifications using trifluoroacetic anhydride and methanesulfonic acid, and final catalytic hydrogenation. The described methods achieve high purity and yield, making them suitable for industrial applications. The detailed reaction conditions, purification techniques, and analytical data support the robustness of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃): Enhance stability and binding affinity in biological systems.
- Positional Substitution : Chlorine at position 3 (target compound) vs. position 8 (3,8-dichloro analog) alters electronic distribution and steric effects, impacting reactivity and target selectivity .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability.
Notes:
Biological Activity
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 1956369-87-1) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity based on recent research findings, including in vitro studies and structure-activity relationships (SAR).
- IUPAC Name : 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Molecular Formula : C₅H₈ClN₄
- Molecular Weight : 195.05 g/mol
- CAS Number : 1956369-87-1
Biological Activity Overview
Recent studies have highlighted the biological activities of 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives in various cancer models. The compound exhibits notable anti-tumor properties and has been investigated for its potential as a c-Met kinase inhibitor.
Anti-Cancer Activity
A significant study evaluated the anti-cancer activity of several derivatives of [1,2,4]triazolo[4,3-a]pyrazine. The compound designated as 22i demonstrated excellent cytotoxicity against multiple cancer cell lines:
- A549 (Lung cancer) : IC₅₀ = 0.83 ± 0.07 µM
- MCF-7 (Breast cancer) : IC₅₀ = 0.15 ± 0.08 µM
- HeLa (Cervical cancer) : IC₅₀ = 2.85 ± 0.74 µM
Additionally, it showed potent inhibition of c-Met kinase with an IC₅₀ value of 48 nM .
The mechanisms underlying the anti-cancer effects of triazolo-pyrazine derivatives involve several pathways:
- Induction of Apoptosis : Compounds have been shown to activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death.
- Cell Cycle Arrest : Studies indicated that these compounds can halt the cell cycle at various phases.
- Inhibition of Key Kinases : The inhibition of c-Met kinase is crucial as it plays a significant role in tumor growth and metastasis.
Research Findings and Case Studies
| Study Reference | Compound | Cell Lines | IC₅₀ Values (µM) | Mechanism |
|---|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met inhibition | |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction | ||
| HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Additional Findings
Another study explored related compounds and reported that certain derivatives exhibited stronger cytotoxic activity than cisplatin against MCF-7 breast cancer cells . This study emphasized the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the triazolo-pyrazine scaffold can significantly affect biological activity:
- Substituents at the 4-position often enhance potency against kinases.
- The presence of halogens (like chlorine) can improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
